Cas no 476199-05-0 ((2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid)

(2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-PROPENOIC ACID, 3-(2-FLUORO-5-METHOXYPHENYL)-, (2E)-
- (2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid
- GWIGKLPZLSEETO-GORDUTHDSA-N
- (E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid
- MFCD03002814
- SCHEMBL2943902
- DTXSID10623188
- 2-FLUORO-5-METHOXYCINNAMIC ACID
- SCHEMBL2943901
- AKOS006344009
- (2E)-3-(2-Fluoro-5-methoxyphenyl)-2-propenoic acid
- A1-37806
- 3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid
- (E)-3-(2-FLUORO-5-METHOXYPHENYL)ACRYLIC ACID
- 682805-01-2
- 3-(2-Fluoro-5-methoxyphenyl)acrylic acid
- 476199-05-0
-
- Inchi: InChI=1S/C10H9FO3/c1-14-8-3-4-9(11)7(6-8)2-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-2+
- InChI Key: GWIGKLPZLSEETO-GORDUTHDSA-N
Computed Properties
- Exact Mass: 196.05357231Da
- Monoisotopic Mass: 196.05357231Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5Ų
- XLogP3: 1.9
(2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8313-500mg |
(2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid |
476199-05-0 | 95% | 500mg |
¥1538.0 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8313-1g |
(2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid |
476199-05-0 | 95% | 1g |
¥2304.0 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1559920-1g |
(E)-3-(2-fluoro-5-methoxyphenyl)acrylic acid |
476199-05-0 | 98% | 1g |
¥5937.00 | 2024-05-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8313-500.0mg |
(2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid |
476199-05-0 | 95% | 500.0mg |
¥1538.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8313-100.0mg |
(2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid |
476199-05-0 | 95% | 100.0mg |
¥693.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8313-1G |
(2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid |
476199-05-0 | 95% | 1g |
¥ 2,303.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8313-100mg |
(2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid |
476199-05-0 | 95% | 100mg |
¥693.0 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8313-250mg |
(2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid |
476199-05-0 | 95% | 250mg |
¥924.0 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8313-250.0mg |
(2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid |
476199-05-0 | 95% | 250.0mg |
¥924.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8313-1.0g |
(2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid |
476199-05-0 | 95% | 1.0g |
¥2304.0000 | 2024-08-02 |
(2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid Related Literature
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
Additional information on (2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid
(2E)-3-(2-Fluoro-5-Methoxyphenyl)Prop-2-Enoic Acid: A Comprehensive Overview
The compound with CAS No. 476199-05-0, commonly referred to as (2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid, is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its aromatic ring substituted with a fluoro and methoxy group, along with a propenoic acid moiety, which imparts it with distinct chemical and biological properties.
Chemical Structure and Synthesis
The structure of (2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid consists of a benzene ring substituted at the 2-position with a fluorine atom and at the 5-position with a methoxy group. The propenoic acid group is attached at the 3-position of the benzene ring, forming a conjugated system that contributes to its stability and reactivity. The synthesis of this compound typically involves multi-step reactions, including Friedel-Crafts acylation, followed by oxidation and elimination steps to achieve the desired enoic acid structure.
Recent advancements in synthetic methodologies have enabled the efficient production of this compound with high purity. Researchers have explored various catalysts and reaction conditions to optimize yield and minimize side reactions. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining product quality.
Biological Activity and Applications
(2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid has demonstrated promising biological activity in various assays, making it a valuable molecule in drug discovery efforts. Studies have shown that this compound exhibits potent anti-inflammatory properties, attributed to its ability to inhibit key enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, it has been found to possess antioxidant activity, which could be beneficial in combating oxidative stress-related diseases.
In addition to its pharmacological applications, this compound has also been investigated for its potential use in agrochemicals. Preliminary studies indicate that it may act as an effective herbicide by disrupting specific metabolic pathways in target plants. This dual application potential underscores the versatility of (2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid in both therapeutic and agricultural sectors.
Structural Modifications and Analog Design
To further enhance the bioavailability and efficacy of (2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid, researchers have explored structural modifications. These modifications include altering the substituents on the aromatic ring or modifying the propenoic acid moiety to improve pharmacokinetic properties. For example, substituting the methoxy group with other electron-donating or withdrawing groups has been shown to modulate the compound's solubility and permeability.
Computational modeling techniques such as molecular docking and QSAR analysis have played a pivotal role in guiding these analog designs. These tools allow researchers to predict how structural changes will affect the compound's interaction with target proteins, enabling more efficient optimization of lead compounds.
Conclusion
(2E)-3-(2-fluoro-5-methoxyphenyl)prop-2-enoic acid represents a compelling candidate for further exploration in both therapeutic and agricultural applications. Its unique chemical structure, coupled with promising biological activity, positions it as a valuable asset in drug discovery pipelines. As research continues to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to various industries.
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